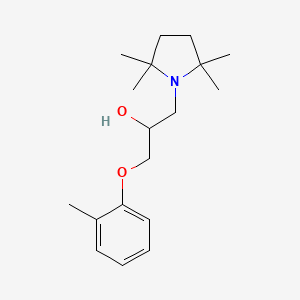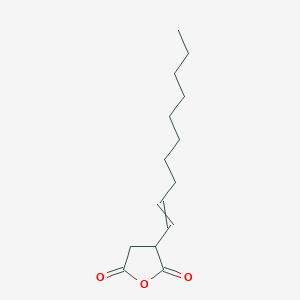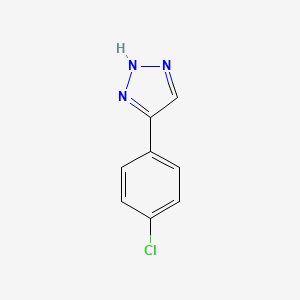
Angelic Acid Isoamyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angelic Acid Isoamyl Ester, also known as isopentyl 2-methylcrotonate, is an organic compound with the molecular formula C10H18O2. It is an ester derived from 2-methylbut-2-enoic acid and 3-methylbutanol. This compound is known for its fruity and floral odor, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angelic Acid Isoamyl Ester typically involves the esterification of 2-methylbut-2-enoic acid with 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Angelic Acid Isoamyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylbut-2-enoic acid.
Reduction: 3-Methylbutanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Angelic Acid Isoamyl Ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of Angelic Acid Isoamyl Ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Isopentyl 2-methylcrotonate
- 3-Methylbutyl angelate
- Isoamyl angelate
- Isopentyl 2-methylbut-2-enoate
Uniqueness
Angelic Acid Isoamyl Ester stands out due to its unique combination of fruity and floral odor, making it highly desirable in the flavor and fragrance industry. Its chemical structure also allows for diverse chemical reactions, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbutyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3 |
InChI Key |
ZARFDQHJMNVNLE-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCCC(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



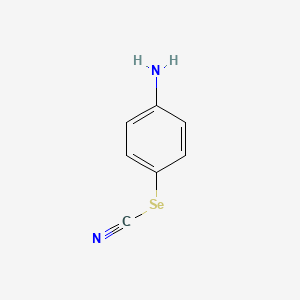
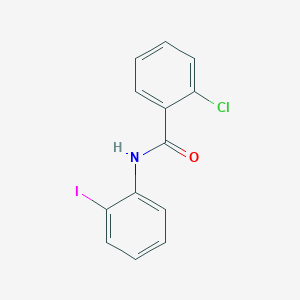

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-[1-[4-hydroxy-3-(methoxycarbonyl)-1-naphthalenyl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-6-(octadecyloxy)-](/img/structure/B1633981.png)
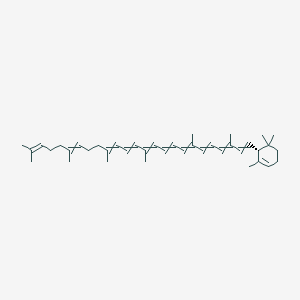
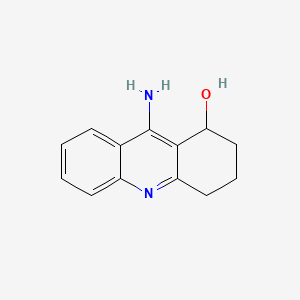
![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)

